molecular formula C16H24ClN3O2S B2808331 N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1323703-44-1

N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B2808331
CAS No.: 1323703-44-1
M. Wt: 357.9
InChI Key: KMBUTQJDULOUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a synthetic sulfonamide derivative characterized by a pyrazole core substituted with benzyl, butyl, and methyl groups. The hydrochloride salt form likely enhances solubility, a common strategy for improving bioavailability in pharmaceutical compounds .

Properties

IUPAC Name

N-benzyl-N-butyl-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S.ClH/c1-4-5-11-19(12-15-9-7-6-8-10-15)22(20,21)16-13-18(3)17-14(16)2;/h6-10,13H,4-5,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBUTQJDULOUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives to form the pyrazole ring. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to yield 1,3-dimethyl-1H-pyrazole.

    Sulfonamide Formation: The pyrazole derivative is then subjected to sulfonation using chlorosulfonic acid, followed by neutralization with a suitable base to form the sulfonamide group.

    N-Alkylation: The sulfonamide derivative undergoes N-alkylation with benzyl chloride and butyl bromide in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl and butyl groups.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the sulfonamide group to an amine.

    Substitution: The benzyl and butyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

This compound has garnered attention in biological research due to its ability to interact with specific enzymes and receptors. Its sulfonamide group is known to form hydrogen bonds with amino acids in enzyme active sites, making it useful for designing enzyme inhibitors and receptor antagonists. Notably, it has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in inflammation modulation by increasing levels of palmitoylethanolamide (PEA) .

Medicine

In medicinal chemistry, the compound shows promise as a drug candidate. Its structure can be modified to enhance pharmacokinetic and pharmacodynamic properties, allowing for the development of new therapeutic agents targeting inflammatory diseases and cancer.

Industrial Applications

This compound is also utilized in the industrial sector as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals due to its stability and reactivity.

Recent studies have highlighted the biological activity of this compound:

Anticancer Activity

The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
1MDA-MB-2313.79Inhibition of cell proliferation
2HepG212.50Induction of apoptosis
3A54926.00Autophagy induction

These findings indicate its potential as an anticancer agent .

Inhibition Studies

The inhibition of NAAA by this compound has been documented to enhance the anti-inflammatory effects through increased PEA levels . This mechanism is crucial for developing treatments for chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : Variations in alkyl groups can significantly alter inhibitory potency against NAAA.
  • Lipophilicity : Increased lipophilicity correlates with enhanced biological activity, particularly when modifications are made at specific positions on the pyrazole ring .

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the benzyl and butyl groups can enhance the compound’s binding affinity and selectivity for certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structure can be compared to other sulfonamide derivatives, such as the fluorinated chromene-pyrazolo-pyrimidine sulfonamide described in (Example 53). Key differences include:

Property Target Compound Patent Example 53 Compound
Molecular Formula C₁₇H₂₄ClN₃O₂S C₂₉H₂₂F₂N₄O₄
Molecular Weight 369.91 g/mol 588.5 g/mol
Melting Point Not Reported 175–178°C
Key Substituents N-Benzyl, N-butyl, 1,3-dimethyl Fluorophenyl, pyrazolo-pyrimidine, isopropyl

Analysis :

  • The target compound’s lower molecular weight (369.91 vs. 588.5 g/mol) suggests better membrane permeability and oral bioavailability compared to the bulkier Patent 53 compound.
  • Fluorine atoms in Patent 53 enhance lipophilicity and metabolic stability, whereas the target compound’s benzyl/butyl groups may prioritize hydrophobic interactions in drug-receptor binding.

Research Implications and Gaps

  • Pharmacological Potential: Fluorinated analogs (e.g., Patent 53) often exhibit enhanced target affinity due to fluorine’s electronegativity. The target compound’s benzyl group may instead favor interactions with aromatic residues in enzymes or receptors.

Biological Activity

N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives have been extensively studied for their diverse biological activities. The core structure of pyrazole allows for various substitutions that can enhance its pharmacological properties. Recent studies have highlighted the potential of pyrazole compounds as inhibitors of key enzymes involved in inflammatory processes and cancer progression.

  • Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) :
    This compound has been identified as a potent inhibitor of NAAA, which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By inhibiting NAAA, the compound increases PEA levels, thereby enhancing its anti-inflammatory effects .
  • Anticancer Activity :
    The pyrazole scaffold has shown promise in inhibiting various cancer cell lines. Studies indicate that compounds containing the 1H-pyrazole structure can inhibit the growth of lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . The specific compound under discussion has demonstrated significant cytotoxicity against several cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of different alkyl groups on the pyrazole ring affects the inhibitory potency against NAAA. For example, variations in chain length and branching can lead to significant changes in IC50 values .
  • Lipophilicity : Increased lipophilicity in certain positions of the pyrazole ring has been correlated with enhanced biological activity. Specifically, modifications at the 3 or 5 positions have shown to improve potency against NAAA .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives:

  • Cell Line Studies : A study reported that compounds similar to N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values indicating effective growth inhibition .
CompoundCell LineIC50 (µM)Mechanism
1MDA-MB-2313.79Inhibition of cell proliferation
2HepG212.50Induction of apoptosis
3A54926.00Autophagy induction

Anti-inflammatory Activity

The compound's role as an NAAA inhibitor suggests it could be beneficial for treating inflammatory diseases:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced inflammation markers and improved clinical outcomes in models of chronic pain and inflammation .

Q & A

Q. What are the key synthetic routes for synthesizing N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process:

  • Pyrazole Ring Formation : Cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under controlled pH and temperature (60–80°C) to form the pyrazole core .
  • Sulfonamide Functionalization : Reaction of the pyrazole intermediate with sulfonating agents (e.g., chlorosulfonic acid), followed by alkylation with benzyl and butyl groups. Solvent choice (e.g., DMF or THF) and stoichiometric ratios significantly impact regioselectivity .
  • Hydrochloride Salt Formation : Acidic treatment (e.g., HCl in ethanol) to improve solubility and crystallinity. Optimization Tips : Use continuous flow reactors for scaled-up synthesis to enhance heat transfer and reduce side reactions . Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. Which analytical techniques are critical for characterizing the compound's purity and structural integrity?

  • HPLC : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl/butyl groups at N-positions) and detects impurities. Key signals include pyrazole C-4 sulfonamide (~160 ppm in ¹³C NMR) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (357.9 g/mol) and detects adducts or degradation products .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) inform its anti-inflammatory or anticancer potential?

  • Key SAR Features :
  • The sulfonamide group facilitates hydrogen bonding with enzyme active sites (e.g., cyclooxygenase-2), enhancing inhibitory activity .
  • N-Benzyl/N-butyl substituents improve lipophilicity, aiding membrane permeability and target engagement .
  • Pyrazole ring methylation reduces metabolic degradation, increasing plasma stability .
    • Experimental Validation :
  • Compare IC₅₀ values against analogs (e.g., N-methyl or N-ethyl derivatives) in enzyme inhibition assays .
  • Use molecular docking to map interactions with COX-2 or kinase targets .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt Formation : Hydrochloride salt enhances aqueous solubility (test via shake-flask method in PBS at pH 7.4) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to the sulfonamide moiety for controlled release .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve oral bioavailability; characterize via dynamic light scattering (DLS) and in vitro release assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Variables to Control :
  • Assay Conditions : pH, temperature, and serum content (e.g., fetal bovine serum may sequester hydrophobic compounds) .
  • Cell Line Variability : Test activity in multiple cell lines (e.g., HeLa vs. MCF-7) to assess specificity .
    • Structural Confirmation : Re-verify compound identity via X-ray crystallography or 2D NMR if discrepancies arise .
    • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and apply statistical models to identify outliers .

Q. What computational methods predict the compound’s interaction with enzymes like cyclooxygenase or kinases?

  • Molecular Docking : Use AutoDock Vina to model binding poses in COX-2 (PDB ID: 5KIR); prioritize poses with sulfonamide-O...Tyr355 interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (GROMACS/AMBER) to assess binding stability over 100 ns trajectories .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and validate with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.